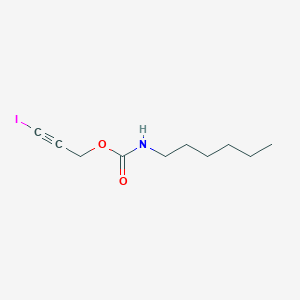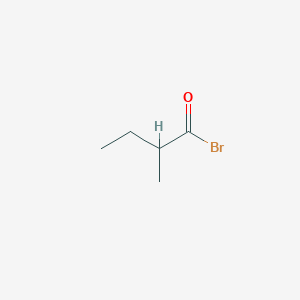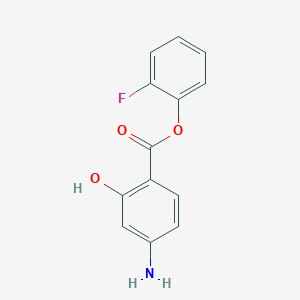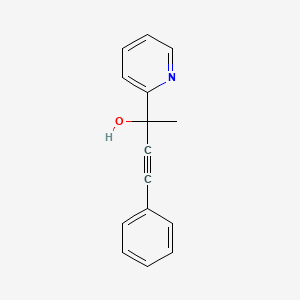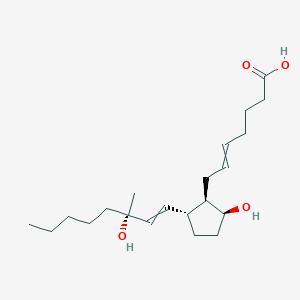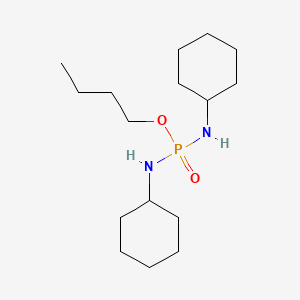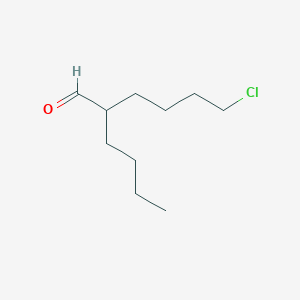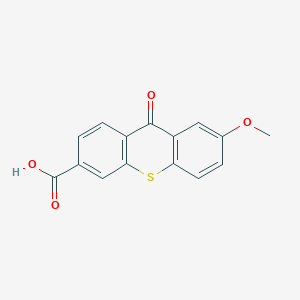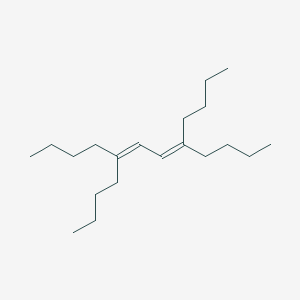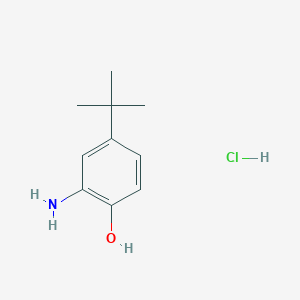
2-Amino-4-tert-butylphenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-tert-butylphenol;hydrochloride is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a tert-butyl group and an amino group is attached to the ortho position relative to the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-4-tert-butylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of phenol with isobutene in the presence of an acid catalyst to form 4-tert-butylphenol. This intermediate is then subjected to nitration to introduce the amino group, followed by reduction to yield 2-Amino-4-tert-butylphenol .
Industrial Production Methods
In industrial settings, the production of 2-Amino-4-tert-butylphenol often involves large-scale chemical processes. The alkylation and nitration steps are typically carried out in continuous flow reactors to ensure high efficiency and yield. The reduction step may involve the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst is often used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated and sulfonated phenols.
Aplicaciones Científicas De Investigación
2-Amino-4-tert-butylphenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-4-tert-butylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminophenol: Lacks the tert-butyl group, making it less hydrophobic.
4-tert-Butylphenol: Lacks the amino group, reducing its reactivity in nucleophilic reactions.
2,4-Di-tert-butylphenol: Contains an additional tert-butyl group, increasing its steric hindrance.
Uniqueness
2-Amino-4-tert-butylphenol is unique due to the presence of both the tert-butyl and amino groups, which confer distinct chemical and physical properties. The tert-butyl group increases its hydrophobicity, while the amino group enhances its reactivity in nucleophilic and electrophilic reactions .
Propiedades
Número CAS |
54118-63-7 |
|---|---|
Fórmula molecular |
C10H16ClNO |
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
2-amino-4-tert-butylphenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6,12H,11H2,1-3H3;1H |
Clave InChI |
DMTMIPHTFJMOPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


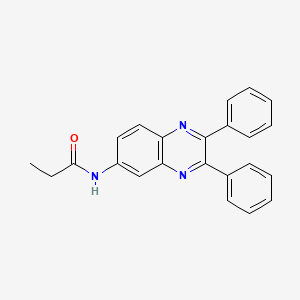

![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
